1-(3-Methoxyphenyl)ethanol

Biocatalysis Enantioselective Reduction Green Chemistry

1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9), also known as 3-methoxy-α-methylbenzyl alcohol, is a chiral secondary aromatic alcohol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol. The compound exists as a racemic mixture or as isolated (R)- and (S)-enantiomers, with the latter being particularly significant as a key intermediate in the synthesis of the Alzheimer's disease medication Rivastigmine.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 23308-82-9
Cat. No. B1583643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)ethanol
CAS23308-82-9
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC)O
InChIInChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3
InChIKeyZUBPFBWAXNCEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9) – Sourcing Specification and Evidence-Based Role


1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9), also known as 3-methoxy-α-methylbenzyl alcohol, is a chiral secondary aromatic alcohol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol [1]. The compound exists as a racemic mixture or as isolated (R)- and (S)-enantiomers, with the latter being particularly significant as a key intermediate in the synthesis of the Alzheimer's disease medication Rivastigmine [2]. Its structure features a methoxy substituent at the meta position of the phenyl ring, which influences its physicochemical properties, including a density of 1.053 g/cm³, a boiling point of 248.3 °C at 760 mmHg, and limited aqueous solubility (approximately 11 g/L) .

Chiral secondary alcohol — meta-methoxyphenyl substitution; available as racemate or single enantiomers.

Key synthetic building block for target pharmaceutical intermediate (S)-rivastigmine via chiral amine route.

Biocatalytic reduction substrate — supports enantioselective method development with plant or microbial cells.

Analytical reference standard — specified impurity (Rivastigmine EP Impurity G) for chromatographic identity and purity testing.

Why 1-(3-Methoxyphenyl)ethanol Cannot Be Replaced by Ortho- or Para-Isomers in Chiral Synthesis


While 1-(2-methoxyphenyl)ethanol (CAS 13513-82-1) and 1-(4-methoxyphenyl)ethanol (CAS 3319-15-1) are structurally related, their substitution at the ortho or para positions, respectively, results in distinct physicochemical and stereochemical outcomes that preclude simple interchangeability . The meta-methoxy substitution in 1-(3-methoxyphenyl)ethanol uniquely positions it as a direct precursor to (S)-rivastigmine, a specific pharmaceutical target, whereas the ortho and para isomers lack this established pathway [1]. Furthermore, biocatalytic reduction studies demonstrate that the position of the methoxy group significantly impacts both the yield and enantioselectivity of enzymatic transformations, with the meta-substituted derivative often achieving near-perfect enantiomeric excess (ee) under specific conditions, a level of stereocontrol not consistently replicated with its isomers [2].

Meta vs. ortho/para

Ortho- and para-methoxy isomers exhibit distinct biocatalytic enantioselectivity profiles; the meta isomer is the established precursor for the (S)-rivastigmine amine intermediate pathway.

Stereochemical outcome

Enzymatic reduction yields and ee values depend strongly on ring substitution position — meta-substituted substrates can achieve high reported ee, while ortho/para results may differ significantly.

Quantitative Differentiation of 1-(3-Methoxyphenyl)ethanol: Biocatalytic Yield, Enantioselectivity, and Physical Properties


Biocatalytic Reduction with Carrot (Daucus carota) Achieves 100% Yield and 100% ee for the (S)-Enantiomer

Using comminuted carrot (Daucus carota) root as a biocatalyst, the reduction of 3-methoxyacetophenone yielded (S)-1-(3-methoxyphenyl)ethanol with 100% conversion and an enantiomeric excess (ee) of 100% [1]. This result is part of a comparative study where the same biocatalyst system produced lower yields and ee values for ortho- and para-methoxyacetophenone derivatives, highlighting the specific compatibility of the meta-substituted substrate with this enzymatic pathway [1].

Carrot biocatalysis
Reported
100% yield · 100% ee (S)-enantiomer

Supports enantioselective reduction pathway context for meta-substituted substrate.

Data from comminuted Daucus carota root; ortho/para isomers gave lower reported yields/ee under same conditions.

Biocatalysis Enantioselective Reduction Green Chemistry

Lactobacillus paracasei BD87E6 Bioreduction Produces (R)-Enantiomer with 92% Yield and 99% ee

The asymmetric reduction of 3-methoxyacetophenone using whole cells of Lactobacillus paracasei BD87E6 produced (R)-1-(3-methoxyphenyl)ethanol with a 92% yield and 99% enantiomeric excess [1]. This strain was identified as the most successful among seven bacterial strains screened for this reduction, indicating a high degree of substrate specificity and biocatalyst compatibility for the meta-methoxy derivative [1].

L. paracasei bioreduction
Reported
92% yield · 99% ee (R)-enantiomer

Supports scalable (R)-enantiomer preparation for target amine synthesis.

Preparative-scale whole-cell reduction; 7 strains screened, highest performance with meta substrate.

Biocatalysis Asymmetric Synthesis Pharmaceutical Intermediates

Physical Property Differentiation: Meta-Isomer Boiling Point and Density vs. Ortho- and Para-Isomers

1-(3-Methoxyphenyl)ethanol exhibits a boiling point of 248.3 °C at 760 mmHg and a density of 1.053 g/cm³ . In contrast, the ortho-isomer, 1-(2-methoxyphenyl)ethanol, has a reported boiling point of 124-126 °C at 17 mmHg and a density of 1.076 g/mL at 25 °C . The para-isomer, 1-(4-methoxyphenyl)ethanol, has a boiling point of 142-143 °C at 23 Torr and a density of 1.0953 g/cm³ at 0 °C [1]. These distinct physical constants provide a reliable basis for identity verification and purity assessment, which is crucial for procurement and quality assurance in research and industrial settings.

Physical constants
Cross-study comparable
Meta: bp 248.3°C (760 mmHg), d 1.053 g/cm³
Ortho/para: bp ~124–143°C (reduced pressure), d 1.076–1.095

Enables isomer identity confirmation and purity assessment by chromatographic or thermal methods.

Pressure conditions differ; direct numerical comparison requires conversion to common reference.

Physicochemical Properties Compound Identification Quality Control

Deracemization to (R)-Enantiomer with 70% Yield and 91% ee via Sequential Biocatalysis

A sequential biocatalytic process using immobilized Candida albicans cells followed by a commercial ketoreductase achieved the deracemization of (±)-1-(3-methoxyphenyl)ethanol, yielding the (R)-enantiomer with 70% yield and 91% ee after 5 hours [1]. This product was subsequently converted to (S)-1-(3-methoxyphenyl)ethylamine with 60% yield and 91% ee over two steps, a key intermediate for (S)-rivastigmine [1].

Deracemization cascade
Class-level inference
70% yield · 91% ee (R)-enantiomer
Sequential C. albicans + ketoreductase

Demonstrates racemate-to-enantiomer strategy; applicable when single enantiomer supply is limited.

Subsequent amination gave (S)-amine at 60% yield, 91% ee; process optimization may improve metrics.

Deracemization Biocatalytic Cascade Chiral Resolution

Validated Application Scenarios for 1-(3-Methoxyphenyl)ethanol Based on Differentiated Evidence


Synthesis of (S)-Rivastigmine via Chiral Intermediate

The (R)-enantiomer of 1-(3-methoxyphenyl)ethanol is a direct precursor to (S)-1-(3-methoxyphenyl)ethylamine, a critical intermediate in the synthesis of the Alzheimer's drug (S)-rivastigmine [1]. The high enantioselectivity achieved in biocatalytic reductions (e.g., 99% ee using L. paracasei) directly supports the production of enantiopure pharmaceutical ingredients, making this compound essential for this specific synthetic route [2].

Enantioselective Acyl Transfer Catalysis

1-(3-Methoxyphenyl)ethanol serves as a versatile reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as enantioselective acyl transfer catalysts for the kinetic resolution of racemic alcohols [1]. This application leverages the compound's chiral nature and its ability to form complex heterocyclic catalysts that impart high stereocontrol in subsequent reactions.

Green Chemistry Biocatalytic Reduction Studies

The compound is a model substrate in the development of sustainable biocatalytic reduction methods using whole plant cells (e.g., carrot, celeriac) or microbial strains [1]. The quantitative data on yield and enantioselectivity (e.g., 100% yield and 100% ee with carrot) positions it as a benchmark for evaluating the efficiency of new green chemistry protocols for aromatic ketone reduction [2].

Analytical Reference Standard and Impurity Profiling

As a specified impurity (Rivastigmine EP Impurity G) in pharmaceutical formulations of rivastigmine hydrogen tartrate, 1-(3-methoxyphenyl)ethanol is procured as a reference standard for analytical method development, validation, and quality control [1]. Its distinct physical properties (e.g., boiling point, density) and chromatographic behavior are essential for accurate identification and quantification in drug substance and product testing [2].

Application
Selection Property
Validation Focus
(S)-Rivastigmine intermediate synthesis studies
Enantiomeric purity and chiral configuration
Synthetic route reproducibility and ee monitoring
Asymmetric acyl transfer catalyst research
Chiral alcohol building block for imidazo-pyridine ligands
Kinetic resolution performance and stereocontrol evaluation
Green biocatalytic reduction method development
Substrate selectivity in plant/microbial ketone reduction
Yield and enantioselectivity benchmarking under aqueous conditions
Analytical reference (Rivastigmine EP Impurity G)
Chromatographic identity and purity profile
Impurity quantification and method validation in pharmaceutical analysis

Technical Documentation Hub

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51 linked technical documents
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